molecular formula C14H19N5O B12615793 n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide CAS No. 921201-91-4

n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide

Cat. No.: B12615793
CAS No.: 921201-91-4
M. Wt: 273.33 g/mol
InChI Key: GFGCKPKJELRVLN-UHFFFAOYSA-N
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Description

n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide: is a chemical compound that features an azide group attached to a phenyl ring, which is further connected to a piperidine ring through a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of 4-azidophenylamine: This can be achieved by diazotization of 4-aminophenylamine followed by treatment with sodium azide.

    Coupling with 3-(piperidin-1-yl)propanoyl chloride: The 4-azidophenylamine is then reacted with 3-(piperidin-1-yl)propanoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide can undergo various types of chemical reactions, including:

    Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azide group can participate in substitution reactions, such as the Staudinger ligation, where it reacts with phosphines to form iminophosphoranes.

    Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Triphenylphosphine, water.

    Cycloaddition: Terminal alkynes, copper(I) catalysts.

Major Products Formed

    Reduction: 4-aminophenyl derivative.

    Substitution: Iminophosphorane derivatives.

    Cycloaddition: 1,2,3-triazole derivatives.

Scientific Research Applications

n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting neurological pathways due to the presence of the piperidine ring.

    Organic Synthesis: The azide group is a versatile functional group that can be transformed into various other functional groups, making this compound useful in synthetic organic chemistry.

    Materials Science: The compound can be used in the development of new materials, such as polymers and nanomaterials, due to its ability to undergo click chemistry reactions.

Mechanism of Action

The mechanism of action of n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The azide group can also participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological environments.

Comparison with Similar Compounds

Similar Compounds

    n-(4-Aminophenyl)-3-(piperidin-1-yl)propanamide: Similar structure but with an amine group instead of an azide group.

    n-(4-Bromophenyl)-3-(piperidin-1-yl)propanamide: Similar structure but with a bromine atom instead of an azide group.

    n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide: Similar structure but with a nitro group instead of an azide group.

Uniqueness

The presence of the azide group in n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide makes it particularly unique due to the versatility of the azide group in various chemical reactions, such as click chemistry. This allows for the selective and efficient modification of the compound, making it a valuable tool in both synthetic and medicinal chemistry.

Biological Activity

The compound n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and neurodegenerative disease treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring linked to an azidophenyl group through a propanamide chain. This unique structure is thought to contribute to its biological activity by interacting with various molecular targets within cells.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties , particularly through its ability to induce apoptosis in cancer cells. A study demonstrated that this compound acts as a potent inhibitor of Poly (ADP-ribose) polymerase 2 (PARP-2), which plays a critical role in DNA repair processes. The compound displayed an IC50 value of 0.074 µM , indicating significant potency compared to the reference drug Olaparib (IC50 = 0.02 µM) .

Table 1: IC50 Values of this compound and Reference Compounds

CompoundIC50 (µM)
This compound0.074
Olaparib0.020
Other tested compoundsVarious

The mechanism by which this compound exerts its anticancer effects involves the inhibition of PARP-2, leading to the accumulation of DNA damage in cancer cells and subsequent cell death. This is particularly relevant in cancers with defective DNA repair mechanisms, where PARP inhibitors can enhance the efficacy of chemotherapeutic agents.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects. It is believed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters associated with neurodegenerative diseases such as Alzheimer’s disease. The introduction of the piperidine moiety enhances brain exposure and bioavailability, making it a candidate for further investigation in neurotherapeutics .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Anticancer Activity : A recent study assessed the compound's effects on breast cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction compared to standard treatments.
  • Neuroprotective Study : In vitro assays indicated that the compound effectively inhibited cholinesterase activity, suggesting potential for treating cognitive decline associated with Alzheimer’s disease.

Properties

CAS No.

921201-91-4

Molecular Formula

C14H19N5O

Molecular Weight

273.33 g/mol

IUPAC Name

N-(4-azidophenyl)-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C14H19N5O/c15-18-17-13-6-4-12(5-7-13)16-14(20)8-11-19-9-2-1-3-10-19/h4-7H,1-3,8-11H2,(H,16,20)

InChI Key

GFGCKPKJELRVLN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)N=[N+]=[N-]

Origin of Product

United States

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